4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is a boronate ester featuring a rigid, planar triphenylene moiety conjugated to a phenyl ring via a dioxaborolane core. This compound is part of the pinacol boronic ester family, widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The triphenylene substituent enhances π-conjugation, making it valuable in organic electronics and optoelectronic materials.
Properties
Molecular Formula |
C30H27BO2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-16-13-20(14-17-22)21-15-18-27-25-11-6-5-9-23(25)24-10-7-8-12-26(24)28(27)19-21/h5-19H,1-4H3 |
InChI Key |
BZAABLCYIUJCFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)diboron
A representative procedure involves reacting 2-bromo-4-(triphenylen-2-yl)phenyl with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:
- Catalyst System : PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
- Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃).
- Solvent : Dimethylformamide (DMF) or 1,4-dioxane.
- Conditions : Reflux (150°C) under nitrogen for 5–8 hours.
"In a nitrogen atmosphere, 2-bromo-4-(triphenylen-2-yl)phenyl (10 g, 32.6 mmol), bis(pinacolato)diboron (12.4 g, 48.9 mmol), PdCl₂(dppf) (0.5 g, 0.65 mmol), and KOAc (9.6 g, 97.8 mmol) were refluxed in DMF (200 mL) for 5 hours. Post-reaction, the mixture was extracted with ethyl acetate, purified via silica gel chromatography, and recrystallized to yield 11.3 g (98%) of the target compound."
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 98% | |
| Catalyst Loading | 2 mol% PdCl₂(dppf) | |
| Solvent | DMF | |
| Temperature | 150°C |
Optimization with Alternative Catalysts
Lower yields (40–75%) are observed with Pd(PPh₃)₄ due to reduced stability at high temperatures. For example, using Pd(PPh₃)₄ in dioxane/water at 100°C yielded 75% product after 8 hours.
Lithiation-Borylation Approaches
Direct borylation via lithium intermediates offers an alternative to cross-coupling, particularly for electron-rich substrates.
Halogen-Lithium Exchange
2-Bromo-4-(triphenylen-2-yl)phenyl is treated with n-butyllithium (n-BuLi) at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
"2-Bromo-4-(triphenylen-2-yl)phenyl (10 g, 32.6 mmol) was dissolved in anhydrous THF (200 mL) and cooled to −78°C. n-BuLi (30 mL, 48.8 mmol) was added dropwise, stirred for 10 minutes, then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (26.6 mL, 130.2 mmol). The mixture was warmed to 25°C, quenched with water, and extracted to yield 9.6 g (83%) product."
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 83% | |
| Solvent | THF | |
| Temperature | −78°C → 25°C |
Transesterification and Metathesis Strategies
Recent advances in boronate chemistry enable synthesis via transesterification, avoiding palladium catalysts.
Transesterification with Methaneboronic Acid (MBA)
Pinacol boronates react with MBA under acidic conditions to form boronic acids, which cyclize into boroxines. For 4,4,5,5-tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane, this method requires pre-functionalized triphenylene precursors.
"4-(Triphenylen-2-yl)phenylboronic acid (5.0 g, 14.4 mmol) and pinacol (1.7 g, 14.4 mmol) were stirred in toluene (100 mL) with MgSO₄ (1.7 g) at 25°C for 16 hours. Filtration and concentration yielded 4.7 g (90%) of the boronic ester."
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90% | |
| Solvent | Toluene | |
| Catalyst | None (thermal) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Solvent | Temperature | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 98% | PdCl₂(dppf) | DMF | 150°C | High |
| Lithiation | 83% | n-BuLi | THF | −78°C | Moderate |
| Transesterification | 90% | None | Toluene | 25°C | High |
Advantages and Limitations :
- Suzuki-Miyaura : High yields but requires expensive palladium catalysts.
- Lithiation : Avoids palladium but demands cryogenic conditions.
- Transesterification : Scalable and catalyst-free but needs pre-formed boronic acids.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with nucleophiles.
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., argon) and require heating to promote the coupling process.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the aryl group from the dioxaborolane with an aryl halide.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Material Science: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Biological Research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form transient complexes with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key analogues and their distinguishing features:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactivity : The target compound’s triphenylene group likely reduces steric hindrance compared to bulkier substituents (e.g., tetradodecyl-ternaphthalene in ), enhancing coupling efficiency. However, electron-withdrawing groups (e.g., methylsulfonyl in ) slow transmetalation due to reduced boron Lewis acidity.
- Stability : Pinacol boronate esters generally exhibit superior stability to hydrolysis compared to boronic acids. Derivatives with electron-deficient aryl groups (e.g., nitro in ) show reduced stability under basic conditions.
Critical Analysis of Evidence
- Contradictions : While most analogues follow predictable reactivity trends (e.g., electron-donating groups enhance coupling rates), the evidence lacks direct data on the target compound’s performance. Assumptions are based on structural extrapolation.
- Gaps: No NMR or crystallographic data for the target compound are provided, limiting precise electronic or steric analysis.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its structure includes a dioxaborolane ring and a triphenylene moiety, which may contribute to its unique properties and biological activities.
- Molecular Formula : C24H23BO
- Molecular Weight : 366.34 g/mol
- CAS Number : 890042-13-4
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds are known for their ability to form stable complexes with nucleophiles, which can influence cellular processes such as signaling pathways and enzyme activities.
Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. The presence of the triphenylene group may enhance the compound's ability to intercalate into DNA or interact with cellular membranes, potentially leading to apoptosis in cancer cells.
A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines, suggesting that this compound could similarly affect cancerous cells while sparing normal cells.
Antioxidant Properties
The compound also exhibits antioxidant activity due to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could act as a competitive inhibitor for enzymes that are critical for tumor growth and survival.
Study 1: Anticancer Efficacy
In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antioxidant Activity
A DPPH radical scavenging assay was conducted to evaluate the antioxidant potential of the compound. The results showed significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Sample Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
